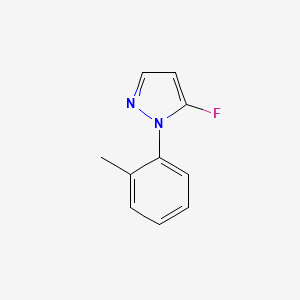

5-Fluoro-1-(2-methylphenyl)-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-1-(2-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGWJJFZVNGNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the nitrogen-carbon and nitrogen-nitrogen bonds that form the pyrazole (B372694) ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A (Cyclocondensation): This is the most traditional approach, analogous to the Knorr pyrazole synthesis. youtube.com The pyrazole ring is disconnected across the C3-N2 and C5-N1 bonds. This leads to two key precursors: (2-methylphenyl)hydrazine and a three-carbon synthon containing a fluorine atom destined for the C5 position. This synthon is typically a fluorinated 1,3-dicarbonyl compound or a reactive equivalent, such as a fluoro-β-alkoxyvinyl ketone or a fluoro-α,β-unsaturated ketone. sci-hub.senih.gov

Pathway B (1,3-Dipolar Cycloaddition): This pathway involves disconnecting the ring to reveal a 1,3-dipole and a dipolarophile. researchgate.netnih.gov One possibility is the reaction between a (2-methylphenyl)-substituted 1,3-dipole (like a nitrile imine generated from a hydrazonoyl halide) and a fluorinated alkyne . Alternatively, a fluorinated 1,3-dipole could react with a (2-methylphenyl)-substituted dipolarophile .

A third, less common strategy involves forming the 1-(2-methylphenyl)-1H-pyrazole core first and then introducing the fluorine atom directly onto the C5 position in a final step. In this case, the key precursors would be 1-(2-methylphenyl)-1H-pyrazole and a fluorinating agent.

The primary precursors identified through these analyses are summarized in the table below.

| Retrosynthetic Pathway | Key Precursors | Role |

| Cyclocondensation | (2-methylphenyl)hydrazine | N-N synthon |

| Fluorinated 1,3-dicarbonyl or equivalent | C-C-C synthon | |

| 1,3-Dipolar Cycloaddition | (2-methylphenyl)-derived 1,3-dipole | Dipole |

| Fluorinated alkyne/alkene | Dipolarophile | |

| Direct Fluorination | 1-(2-methylphenyl)-1H-pyrazole | Pyrazole core |

| Electrophilic Fluorinating Agent (e.g., NFSI) | Fluorine source |

Classical and Modern Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods.

The condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound is the most classic and widely used method for pyrazole synthesis. nih.gov In the context of synthesizing this compound, this would involve the reaction of (2-methylphenyl)hydrazine with a suitable fluorinated 1,3-dicarbonyl compound.

A significant challenge in this approach when using an unsymmetrical dicarbonyl precursor is controlling the regioselectivity. The reaction can potentially yield two different regioisomers: the desired 1,5-disubstituted product and the isomeric 1,3-disubstituted product. Research has shown that the choice of solvent plays a critical role in directing the outcome of the reaction with arylhydrazines. While polar protic solvents like ethanol (B145695) often give mixtures, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), highly favors the formation of the isomer where the aryl group is attached to the nitrogen that adds to the less sterically hindered carbonyl group. organic-chemistry.org For a typical fluoro-β-diketone (R-CO-CHF-CO-R'), the fluorine-bearing carbon is more electrophilic, but steric factors at the other carbonyl group would also influence the initial attack of the arylhydrazine.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful, atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. researchgate.netmdpi.com

One common strategy involves the in situ generation of nitrile imines from hydrazonoyl halides, which then react with alkynes or alkenes. acs.orgrsc.org For the target molecule, a trifluoromethyl-substituted nitrile imine could react with an enone, followed by oxidation, to yield a pyrazole. acs.org While this installs a CF3 group, similar logic could apply to other fluorinated dipoles.

Another established approach uses sydnones, which are mesoionic heterocyclic compounds, as 1,3-dipole synthons. The reaction of an N-arylsydnone with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), yields a 1-arylpyrazole after the extrusion of carbon dioxide. nih.gov To apply this to the target molecule, one would require a fluorinated alkyne and a sydnone (B8496669) derived from N-(2-methylphenyl)glycine. The reaction is typically carried out at high temperatures in solvents like toluene (B28343) or xylene. nih.gov

Strategies for Fluorination in the Synthesis of this compound

The introduction of the fluorine atom can be achieved either by using a starting material that already contains fluorine or by adding it to a pre-formed pyrazole ring.

Synthesizing the pyrazole ring from a fluorinated precursor is often the most efficient and regioselective method. This approach avoids the use of harsh fluorinating agents late in the synthesis and circumvents issues with controlling the position of fluorination on the heterocyclic ring. nih.gov

Several types of fluorinated building blocks can be employed:

Fluorinated 1,3-Dicarbonyl Equivalents: As discussed in the cyclocondensation section, reacting (2-methylphenyl)hydrazine with a fluorinated β-diketone or a related synthon like a fluoroenone is a direct route. sci-hub.se For instance, the reaction of a fluoroenone with hydrazine sulfate (B86663) has been shown to produce a fluoropyrazole in high yield. sci-hub.se

Fluorinated Alkenes: A patented process describes the synthesis of 5-fluoro-1H-pyrazoles from the reaction of a polyfluoroalkene with a hydrazine in the presence of water and a base. google.com This method proceeds regioselectively to give a single pyrazole isomer in high yield.

Fluorinated Enolates: Potassium (Z)-2-cyano-2-fluoroethenolate, a C3 building block, has been used to synthesize 4-fluoro-5-aminopyrazoles by condensation with substituted hydrazines. sci-hub.senih.gov This demonstrates the utility of fluorinated enolate salts in constructing the pyrazole ring.

The table below summarizes representative fluorinated building blocks and their resulting pyrazole products.

| Fluorinated Building Block | Reaction Partner | Product Type | Reference(s) |

| Fluoroenone | Hydrazine | 4-Fluoropyrazole | sci-hub.se |

| Polyfluoroalkene | Hydrazine | 5-Fluoropyrazole | google.com |

| Potassium 2-cyano-2-fluoroethenolate | Hydrazine | 4-Fluoro-5-aminopyrazole | sci-hub.senih.gov |

| Fluorinated Enaminone | Hydrazine | Fluorinated Pyrazole | researchgate.net |

Direct fluorination involves introducing the fluorine atom onto a pre-existing 1-(2-methylphenyl)-1H-pyrazole ring. This approach can be challenging due to issues of regioselectivity and the high reactivity of many fluorinating agents.

Electrophilic fluorination of pyrazoles using reagents like Selectfluor® often results in fluorination at the C4 position, which is electronically favored for electrophilic aromatic substitution. sci-hub.se

To achieve fluorination at the C5 position, a different strategy is required. The most successful method involves a directed deprotonation-fluorination sequence. The pyrazole is first treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to selectively deprotonate the C5 position, generating a pyrazolyl anion. This anion is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). sci-hub.seresearchgate.netacs.orgenamine.netnih.gov This one-pot procedure has been successfully applied to a variety of 1-substituted pyrazoles to produce 5-fluoropyrazoles on a multigram scale. sci-hub.se

Key Challenges:

Regioselectivity: Direct electrophilic attack often favors the C4 position.

Harsh Conditions: The use of strong organolithium bases requires anhydrous conditions and low temperatures, which may not be compatible with all functional groups.

Steric Hindrance: The success of the deprotonation-fluorination sequence can be sensitive to steric hindrance from bulky substituents on the pyrazole ring or the nitrogen atom. sci-hub.se

Palladium-Catalyzed C-N Coupling for N-Aryl Pyrazoles

The formation of the C-N bond to generate N-aryl pyrazoles is a cornerstone of their synthesis. While traditional methods exist, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile tools. wikipedia.org This reaction facilitates the coupling of aryl halides or triflates with pyrazole derivatives. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination has undergone significant development, with the introduction of various generations of catalyst systems. wikipedia.org These advancements have expanded the scope of compatible coupling partners and allowed for milder reaction conditions. wikipedia.org The mechanism generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the addition of the amine (in this case, the pyrazole), deprotonation, and finally, reductive elimination to yield the N-aryl pyrazole. wikipedia.org

For the synthesis of N-arylpyrazoles, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has proven to be an effective method. nih.govorganic-chemistry.org The use of specific ligands, such as tBuBrettPhos, has been shown to efficiently promote the C-N coupling of a range of aryl triflates, including those with ortho-substituents, with pyrazole derivatives, resulting in high yields of the desired N-arylpyrazole products. nih.govorganic-chemistry.orgresearchgate.net Studies have demonstrated that 3-trimethylsilylpyrazole is a particularly effective substrate for this coupling, and the resulting 1-aryl-3-trimethylsilylpyrazole can serve as a versatile intermediate for further functionalization. nih.govorganic-chemistry.org The optimization of reaction conditions has led to a reduction in the required amounts of catalyst and ligand while maintaining high product yields. organic-chemistry.org

The development of highly active and sterically demanding biaryl dialkylphosphine ligands has been crucial for enabling these challenging cross-coupling reactions, especially with five-membered heterocyclic bromides containing multiple heteroatoms. mit.edu The Pd/AdBrettPhos catalyst system, for instance, has been successfully used for the C-N cross-coupling between primary amides and various five-membered heterocyclic bromides. mit.edu

Table 1: Examples of Palladium-Catalyzed C-N Coupling for N-Aryl Pyrazole Synthesis

| Aryl Halide/Triflate | Pyrazole Derivative | Catalyst/Ligand | Yield (%) | Reference |

| Aryl Triflates | Pyrazole Derivatives | Pd/tBuBrettPhos | High | nih.govorganic-chemistry.org |

| 4-Bromo-1-tritylpyrazole | Aryl or alkylamines lacking a β-hydrogen | Pd(dba)₂/tBuDavePhos | Good | nih.gov |

| 4-Iodo-1H-1-tritylpyrazole | Alkylamines with a β-hydrogen | CuI | Effective | nih.gov |

| Five-membered Heterocyclic Bromides | Primary Amides | Pd/AdBrettPhos | Moderate to Excellent | mit.edu |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to develop more environmentally benign and efficient processes. rsc.org This has led to the exploration of alternative energy sources and reaction conditions for the synthesis of pyrazole derivatives. rsc.orgeurekaselect.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.netdergipark.org.tr The application of microwave irradiation has been successfully employed in the synthesis of various fluorinated heterocycles, including pyrazoles. researchgate.net For instance, the fluorination of 1-aryl-3,5-substituted pyrazoles using Selectfluor® under microwave irradiation can be achieved in a fraction of the time required for conventional heating. researchgate.net

Catalyst-Free and Solvent-Free Methods

The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. rsc.orgtandfonline.com These approaches minimize waste and the use of potentially toxic and expensive catalysts and solvents.

Solvent-free condensation of diketones with hydrazines, sometimes with a catalytic amount of acid, can produce pyrazole derivatives in high yields at room temperature. rsc.org Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net Furthermore, multi-component reactions under solvent-free conditions, sometimes using an ionic liquid as a catalyst and reaction medium, have been developed for the efficient synthesis of complex pyrazole derivatives. jetir.org

Catalyst-free methods for the N-arylation of pyrazoles have also been reported. For example, the reaction of pyrazoles with diaryliodonium salts in the presence of a mild base like aqueous ammonia (B1221849) can provide N-arylpyrazoles rapidly and under mild conditions without the need for a transition-metal catalyst. nih.gov Additionally, one-pot, catalyst-free methodologies have been developed for the synthesis of complex fused pyrazole systems. nih.gov

Stereoselective Synthesis of this compound Analogs (if applicable)

While the core structure of this compound itself is achiral, the synthesis of its analogs can involve the creation of stereocenters. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

The Michael addition reaction of pyrazoles to conjugated carbonyl alkynes has been developed for the regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov The stereochemical outcome of this reaction can be switched by the presence or absence of a silver carbonate catalyst. nih.gov In the absence of the catalyst, the thermodynamically more stable (E)-isomer is formed, while the presence of silver carbonate leads to the (Z)-isomer. nih.gov This method demonstrates high regioselectivity when asymmetrically substituted pyrazoles are used. nih.gov

While specific examples for the stereoselective synthesis of analogs of this compound are not detailed in the provided search results, the principles of stereoselective synthesis of pyrazole derivatives are well-established and could potentially be applied to this system.

Spectroscopic and Structural Elucidation Techniques for 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule and probing the electronic environment of specific nuclei. For 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques to establish connectivity.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyrazole (B372694) ring and the 2-methylphenyl group.

The aromatic protons of the 2-methylphenyl group would typically appear in the downfield region, approximately between 7.2 and 7.8 ppm. Due to their distinct electronic environments and coupling to neighboring protons, they would likely present as a complex multiplet. The methyl group protons (CH₃) attached to the phenyl ring would give rise to a singlet in the upfield region, expected around 2.1-2.5 ppm.

The pyrazole ring protons, H-3 and H-4, would also resonate in the aromatic region. The H-3 proton's chemical shift would be influenced by the adjacent nitrogen atom, while the H-4 proton would be coupled to both the H-3 proton and the fluorine atom at position 5. This coupling to fluorine (³JHF) would result in a characteristic doublet of doublets splitting pattern for the H-4 signal. The H-3 proton would appear as a doublet due to coupling with H-4 (³JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | 7.5 - 8.0 | d | ³JHH = 2-3 |

| H-4 (pyrazole) | 6.0 - 6.5 | dd | ³JHH = 2-3, ³JHF = 3-4 |

| Aromatic-H (phenyl) | 7.2 - 7.8 | m | - |

| CH₃ (methylphenyl) | 2.1 - 2.5 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a total of 10 distinct signals would be anticipated, corresponding to the 10 carbon atoms in the structure.

The carbon atoms of the 2-methylphenyl ring would resonate in the aromatic region (120-140 ppm). The carbon bearing the methyl group and the carbon attached to the pyrazole nitrogen would have distinct chemical shifts. The methyl carbon itself would appear at a much higher field, typically between 15 and 25 ppm. youtube.com

The pyrazole ring carbons would also show characteristic signals. The C-5 carbon, directly bonded to the highly electronegative fluorine atom, would exhibit a large C-F coupling constant (¹JC-F) and would be found significantly downfield, likely in the range of 150-160 ppm. researchgate.net The C-3 and C-4 carbons would also show coupling to the fluorine atom, though with smaller coupling constants (²JC-F and ³JC-F, respectively). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-3 (pyrazole) | 135 - 145 | Small (³JC-F) |

| C-4 (pyrazole) | 90 - 100 | Moderate (²JC-F) |

| C-5 (pyrazole) | 150 - 160 | Large (¹JC-F) |

| Aromatic-C (phenyl) | 120 - 140 | - |

| CH₃ (methylphenyl) | 15 - 25 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The presence of C-F coupling is a key diagnostic feature.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. huji.ac.il For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly dependent on the electronic environment of the fluorine atom. huji.ac.ilrsc.org For a fluorine atom attached to an aromatic pyrazole ring, the chemical shift is expected to be in a characteristic range. researchgate.net

Crucially, this fluorine signal would be split into a doublet of doublets due to coupling with the vicinal H-4 proton (³JFH) and the geminal C-4 proton, which is then coupled to H-4. More complex coupling could also be observed with the H-3 proton over four bonds (⁴JFH). The analysis of these coupling patterns provides definitive evidence for the position of the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals of H-3 and H-4 on the pyrazole ring would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for the CH groups of the pyrazole and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho substitution on the phenyl ring by observing a NOE between the methyl protons and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is invaluable for determining the molecular weight and for obtaining structural information through fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₉FN₂).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragments would arise from the cleavage of the bond between the phenyl and pyrazole rings, and from the loss of the fluorine atom or the methyl group.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (Molecular Ion) | 176.0749 |

| [M - CH₃]⁺ | 161.0515 |

| [M - F]⁺ | 157.0820 |

| [C₇H₇]⁺ (Tolyl cation) | 91.0548 |

| [C₃H₂FN₂]⁺ (Fluoropyrazole cation) | 85.0202 |

Note: These values are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected parent ion and analyzing the resulting daughter ions. For this compound, the parent ion would be the protonated molecule, [M+H]⁺.

While specific fragmentation data for this compound is unavailable, the fragmentation of pyrazole rings is a subject of study. researchgate.net General fragmentation pathways for substituted pyrazoles often involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For the title compound, one could hypothesize potential fragmentation patterns, such as the loss of the methyl group from the phenyl ring, cleavage leading to the formation of a fluoropyrazole ion, or the loss of a nitrogen molecule (N₂) from the pyrazole ring, a common fragmentation for nitrogen-containing heterocycles. researchgate.net The precise fragmentation pattern and the relative intensities of the fragment ions would provide a unique fingerprint for the molecule, but this requires experimental data. wvu.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule, which correspond to specific functional groups and bonds.

For this compound, characteristic IR absorption bands would be expected. For instance, C-H stretching vibrations from the aromatic phenyl ring and the pyrazole ring would typically appear in the 3000-3100 cm⁻¹ region. The C-F stretching vibration would produce a strong band, typically in the 1000-1400 cm⁻¹ range. Vibrations associated with the C=C and C=N bonds of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. For comparison, in a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, characteristic FT-IR peaks were observed at 3049, 1593, 1495, 1360, and 1224 cm⁻¹. mdpi.com Without experimental data, a precise table of vibrational frequencies and their assignments for the title compound cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phenyl and pyrazole rings in this compound are expected to absorb UV light, leading to π→π* transitions.

The substitution pattern on the aromatic rings influences the wavelength of maximum absorption (λmax). The presence of the fluorophenyl and methylphenyl groups would affect the electronic structure of the pyrazole core. For example, the UV-Vis spectrum of 3-methyl-5-phenyl-1H-pyrazole shows absorption maxima that are analyzed to understand its electronic properties. nist.gov A full analysis for the title compound would involve dissolving it in a suitable solvent (like ethanol (B145695) or cyclohexane) and recording the absorbance across the UV-Vis range to determine its specific λmax values, but this data is not currently available.

X-ray Crystallography for Solid-State Structure Determination

Analysis of related pyrazole structures reveals common features. For instance, the crystal structure of 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide shows the pyrazole ring in an envelope conformation and a nearly perpendicular orientation of the fluorobenzene (B45895) ring relative to the pyrazole ring. nih.gov Similarly, the study of 4-fluoro-1H-pyrazole showed the formation of one-dimensional chains through intermolecular hydrogen bonding. nih.gov For the title compound, X-ray crystallography would reveal the dihedral angle between the 2-methylphenyl group and the pyrazole ring, which is a critical structural parameter. However, no crystallographic data for this compound has been published.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound.

For this compound, the molecular formula is C₁₀H₉FN₂. The calculated elemental composition would be:

Carbon (C): 68.17%

Hydrogen (H): 5.15%

Fluorine (F): 10.78%

Nitrogen (N): 15.90%

An experimental analysis would involve combusting a sample of the compound and quantifying the resulting products to determine the percentages of C, H, and N. The fluorine content would be determined by a separate method. A comparison of the experimental percentages with the calculated values would be required to verify the purity and composition of the compound. Such experimental verification data is not available in the reviewed literature.

Computational and Theoretical Investigations of 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived. For a molecule such as 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would provide a detailed understanding of its geometry and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions.

Table 1: Predicted Frontier Molecular Orbital Properties This table illustrates the typical data generated from a HOMO-LUMO analysis. Specific values for this compound are not available in published literature.

| Parameter | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, an EPS map would likely show negative potential around the fluorine atom and the nitrogen atoms of the pyrazole (B372694) ring due to their high electronegativity. In contrast, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. This mapping helps to visualize the sites responsible for intermolecular interactions like hydrogen bonding.

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data helps to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. For this compound, these calculations would predict the characteristic stretching and bending frequencies for its functional groups, such as C-F, C-N, C=C, and C-H bonds.

Table 2: Predicted Vibrational Frequencies This table shows examples of vibrational modes that would be calculated. Specific frequencies for this compound are not available in published literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Methyl) | Data not available |

| C=N Stretch (Pyrazole Ring) | Data not available |

| C-F Stretch | Data not available |

| Ring Deformation | Data not available |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Pyrazole derivatives are known to interact with various biological targets, and docking studies can elucidate these interactions for compounds like this compound.

This analysis examines the specific interactions between the ligand and the amino acid residues in the protein's binding site. Key interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By visualizing the docked pose of this compound within a target protein's active site, researchers can identify the key residues and functional groups responsible for the binding. For instance, the fluorine atom could form hydrogen bonds or halogen bonds, while the phenyl and pyrazole rings could engage in hydrophobic and pi-stacking interactions.

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable ligand-protein complex and, theoretically, a more potent inhibitor. Predicting the binding affinity of this compound against various enzymes or receptors can help prioritize it for further experimental testing.

Table 3: Illustrative Molecular Docking Results This table is an example of how binding affinity data would be presented. The target proteins and corresponding values are for illustrative purposes only, as specific docking studies for this compound are not available.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target A | Data not available | Data not available |

| Example Target B | Data not available | Data not available |

| Example Target C | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecules and their complexes at an atomic level. rsc.org These simulations can elucidate the conformational stability of a ligand and the dynamics of its interaction with a biological target, such as a protein receptor. rsc.org For this compound, MD simulations can be instrumental in understanding its structural properties and potential binding modes.

In studies of other pyrazole-containing kinase inhibitors, MD simulations have been used to assess the stability of the ligand's conformation when bound to a receptor. nih.govnih.gov For instance, the root mean square deviation (RMSD) of the ligand's atoms is often monitored throughout the simulation. A stable RMSD profile suggests that the ligand maintains a consistent binding pose. nih.gov

When a potential biological target for this compound is identified, MD simulations of the ligand-receptor complex are crucial for understanding the intricacies of their interaction. These simulations can validate docking poses and provide a more dynamic picture of the binding event. researchgate.net

Key analyses from such simulations include:

Hydrogen Bond Analysis: Identifying stable hydrogen bonds between the ligand and receptor residues is critical for understanding binding affinity. For example, in simulations of pyrazole derivatives inhibiting RET kinase, consistent hydrogen bonds were observed throughout a 100 ns simulation, indicating their importance for stable binding. nih.gov

Hydrophobic Interactions: The 2-methylphenyl group of the title compound likely engages in hydrophobic interactions within a binding pocket. MD simulations can map these interactions and their stability over time.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-receptor complex, providing a theoretical assessment of binding affinity. nih.gov

For example, a study on pyrazole derivatives as CDK2 inhibitors used MD simulations to confirm the stability of the compounds within the enzyme's catalytic domain. nih.gov Similarly, MD simulations of a pyrazole-containing imide derivative with its potential target, Hsp90α, helped to elucidate the likely binding mode. researchgate.net These examples underscore the power of MD simulations to refine our understanding of how molecules like this compound might interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For this compound and its analogs, QSAR models can be developed to predict their activity and guide the synthesis of new derivatives with improved potency.

The general workflow for a QSAR study involves:

Data Set Preparation: A series of pyrazole analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on pyrazole-based Aurora A kinase inhibitors, for instance, revealed that the nitro group was more favorable for activity than other substituents. mdpi.com Another study on pyrazole derivatives as RET kinase inhibitors resulted in statistically significant CoMFA and CoMSIA models, which are 3D-QSAR techniques. nih.gov The contour maps generated from these models highlighted regions where steric, electrostatic, hydrophobic, and hydrogen-bonding features could be modified to enhance inhibitory activity. nih.gov

For a series of analogs of this compound, a QSAR model could look like the hypothetical example in the table below.

| Model Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model. |

| F-statistic | 85.4 | Indicates the statistical significance of the model. |

| Optimal Descriptors | LogP, Dipole Moment, LUMO Energy | Hypothetical descriptors found to be important for activity. |

This table is a hypothetical representation of QSAR model statistics and does not represent real data for the specified compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For this compound, a pharmacophore model could be generated based on its structure and the known binding mode of similar active compounds. This model would consist of features like:

An aromatic ring feature for the phenyl group.

A hydrophobic feature for the methyl group.

A hydrogen bond acceptor feature for the fluorine atom or the pyrazole nitrogens.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. This approach can rapidly identify novel chemical scaffolds that are likely to be active at the same target.

Biological Activities and Mechanisms of Action of 5 Fluoro 1 2 Methylphenyl 1h Pyrazole Preclinical Focus

In Vitro Biological Screening Assays

No specific in vitro assay results for 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole are available in the reviewed literature.

Enzyme Inhibition Studies

There are no published studies detailing the inhibitory activity of this compound against any specific enzymes, such as kinases or cyclooxygenases (COX). While many pyrazole (B372694) derivatives are known potent enzyme inhibitors, for instance, some acting as selective COX-2 inhibitors nih.govresearchgate.net and others targeting various protein kinases nih.gov, no such data exists specifically for the requested compound.

Receptor Binding Assays

The scientific literature lacks any reports on receptor binding assays conducted with this compound. Although some pyrazole derivatives have been investigated as receptor antagonists, such as for the androgen receptor nih.gov, no such molecular target has been identified or studied for this specific compound.

Cell-Based Assays

No data from cell-based assays, including but not limited to cell proliferation, differentiation, or signaling pathway modulation in non-human cell lines, have been published for this compound. Studies on other pyrazole derivatives have shown effects on cancer cell lines researchgate.netresearchgate.net, but these findings cannot be extrapolated to the specific compound .

Antimicrobial or Antiviral Activity Assessments

There is no available information on whether this compound possesses any antibacterial, antifungal, antitubercular, or antiviral properties. The broader class of pyrazoles has been a source of compounds with significant antimicrobial and antifungal activities. nih.govarabjchem.orgresearchgate.netnih.gov For example, certain novel pyrazole analogues have demonstrated high efficacy against both Gram-positive and Gram-negative bacteria. nih.gov However, the activity of any given derivative is highly dependent on its specific substitution pattern, and no tests have been reported for this compound.

Antioxidant Activity Evaluation

No studies evaluating the antioxidant potential of this compound have been found. The antioxidant properties of some pyrazole derivatives are attributed to the pyrazole ring itself, which can act as a radical scavenger. nih.gov However, without experimental validation through assays such as the DPPH radical scavenging test, the antioxidant capacity of this specific compound is unknown.

Investigation of Downstream Signaling Pathway Modulation

Without any primary or secondary research data available in the public domain for this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy.

It is possible that research on this specific compound exists but is proprietary and not publicly disclosed, or that the compound has not been subjected to the specific preclinical investigations outlined.

Table of Compounds Mentioned

Since no specific data for the target compound was found, a table of compounds as requested in the prompt cannot be generated.

Analog Design and Derivatization Strategies for 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Rational Design of Novel Analogs Based on SAR Data

The rational design of novel analogs of 5-fluoro-1-(2-methylphenyl)-1H-pyrazole is fundamentally guided by structure-activity relationship (SAR) studies of related pyrazole-containing molecules. Although specific SAR data for this exact compound is not extensively published, valuable insights can be extrapolated from research on analogous N-arylpyrazole derivatives, particularly those investigated as kinase inhibitors. The design strategy typically involves systematic modifications at three key positions: the 2-methylphenyl ring, the pyrazole (B372694) core, and the fluoro substituent at position 5.

Modifications on the 2-Methylphenyl Ring: The ortho-methyl group on the phenyl ring plays a crucial role in defining the dihedral angle between the phenyl and pyrazole rings, which can significantly impact the molecule's interaction with its biological target.

Steric hindrance and conformational restriction: Altering the size of the ortho-substituent can modulate this dihedral angle. Replacing the methyl group with smaller (e.g., H) or larger alkyl groups (e.g., ethyl, isopropyl) can probe the steric tolerance of the binding pocket.

Introduction of polar groups: The introduction of polar functional groups, such as hydroxyl, methoxy, or amino groups, on the phenyl ring can introduce new hydrogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity. The position of these substituents is critical, with meta and para positions often being explored.

Halogenation: The addition of other halogen atoms (e.g., chlorine, bromine) can influence the electronic properties and lipophilicity of the molecule, which may affect its pharmacokinetic profile and binding interactions.

Modifications on the Pyrazole Core: The pyrazole ring itself offers several positions for modification, primarily at the C3 and C4 positions.

Substitution at C3 and C4: The introduction of small alkyl, aryl, or heteroaryl groups at these positions can explore additional binding pockets and enhance target engagement. For instance, in the context of kinase inhibitors, these positions are often modified to interact with the solvent-exposed region of the ATP-binding site.

Introduction of hydrogen bond donors/acceptors: Functional groups capable of forming hydrogen bonds, such as amides or sulfonamides, can be introduced at the C3 or C4 positions to establish key interactions with the target protein.

Modification of the Fluoro Group at C5: The fluorine atom at the C5 position is a key feature, contributing to the molecule's electronic properties and metabolic stability.

Bioisosteric replacement: While the fluorine atom is often crucial for activity, its replacement with other small, electron-withdrawing groups like a cyano or trifluoromethyl group could be explored to modulate the electronic landscape of the pyrazole ring.

The following table summarizes potential modifications and their rationale based on inferred SAR from related N-arylpyrazole compounds.

| Modification Site | Proposed Modification | Rationale |

| 2-Methylphenyl Ring | Substitution of methyl with H, ethyl, isopropyl | Probe steric tolerance and modulate dihedral angle. |

| Introduction of -OH, -OCH3, -NH2 at meta/para positions | Introduce new hydrogen bonding interactions. | |

| Addition of Cl, Br | Alter electronic properties and lipophilicity. | |

| Pyrazole Core (C3/C4) | Introduction of small alkyl or aryl groups | Explore additional binding pockets. |

| Introduction of amide or sulfonamide groups | Form key hydrogen bonds with the target. | |

| C5 Position | Replacement of -F with -CN, -CF3 | Modulate electronic properties of the pyrazole ring. |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry offers a powerful platform for the rapid generation of a large number of analogs of this compound, enabling a broad exploration of the chemical space around this scaffold. The synthesis of a combinatorial library would typically involve a multi-step reaction sequence where a diverse set of building blocks is introduced at specific positions of the core structure.

A common strategy for the synthesis of 1,5-diarylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For a library based on this compound, a key intermediate would be 1-(2-methylphenyl)hydrazine. This can be reacted with a variety of fluorinated 1,3-dicarbonyl precursors to generate diversity at the C3 and C4 positions of the pyrazole ring.

Example of a Combinatorial Synthesis Approach:

Preparation of Diverse 1,3-Diketones: A library of β-diketones can be synthesized by the Claisen condensation of various esters and ketones.

Cyclization Reaction: Each of the synthesized β-diketones is then reacted with 1-(2-methylphenyl)hydrazine in a parallel fashion to yield a library of 1-(2-methylphenyl)-1H-pyrazole derivatives.

Fluorination: A subsequent fluorination step at the C5 position, if not already incorporated in the diketone precursor, would complete the synthesis of the target library.

The table below illustrates a hypothetical combinatorial library design.

| Scaffold | R1 (from Ester) | R2 (from Ketone) | R3 (on Phenylhydrazine) |

| 5-Fluoro-1-phenyl-1H-pyrazole | Methyl, Ethyl, Propyl | Phenyl, 4-Chlorophenyl, 3-Methoxyphenyl | 2-Methyl, 2-Ethyl, 2-Chloro |

| Phenyl, Pyridyl | Cyclohexyl, Thienyl | 2,6-Dimethyl, 2-Methoxy |

This approach allows for the systematic exploration of the effects of different substituents on the biological activity of the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) Leveraging this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. The this compound scaffold itself can be considered a valuable fragment for screening against various therapeutic targets, particularly kinases.

The FBDD process involving this scaffold would typically proceed as follows:

Fragment Screening: A library of fragments, including this compound and its close analogs, would be screened against the target of interest using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode of these hits is then characterized, often through co-crystallography with the target protein.

Fragment Evolution: Once a hit is validated, medicinal chemists use structure-guided design to "grow" the fragment into a more potent lead compound. This is achieved by adding functional groups that can form additional interactions with the target protein, thereby increasing binding affinity. For the this compound scaffold, this could involve adding substituents at the C3 or C4 positions of the pyrazole ring or on the phenyl ring.

The table below outlines a potential fragment evolution strategy.

| Initial Fragment | Target Interaction | Growth Vector | Added Moiety | Rationale for Growth |

| This compound | Hydrophobic interaction of the phenyl ring | C3 of pyrazole | Carboxamide group | Form hydrogen bonds with the hinge region of a kinase. |

| C4 of phenyl ring | Sulfonamide group | Interact with a solvent-exposed polar pocket. |

Prodrug and Bioconjugation Strategies (conceptual)

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the pharmacokinetic properties of a compound, such as its solubility, permeability, or metabolic stability. For this compound, several conceptual prodrug strategies could be employed:

Phosphate Prodrugs: If a hydroxyl group is introduced onto the 2-methylphenyl ring, it could be converted into a phosphate ester. This would increase the water solubility of the compound and could be cleaved by alkaline phosphatases in the body to release the active hydroxylated analog.

Amino Acid Conjugates: An amino group introduced on the scaffold could be coupled with an amino acid. This can enhance recognition by amino acid transporters, potentially improving oral absorption.

Ester Prodrugs: If a carboxylic acid functionality is incorporated into an analog, it can be esterified to improve cell permeability. These esters are then hydrolyzed by intracellular esterases to release the active carboxylic acid.

Bioconjugation Strategies: Bioconjugation involves the covalent attachment of a molecule to a larger biomolecule, such as an antibody, peptide, or polymer. This can be used to target a drug to a specific tissue or cell type, thereby increasing its efficacy and reducing off-target side effects.

Antibody-Drug Conjugates (ADCs): If this compound or a potent analog is found to have cytotoxic activity, it could be conjugated to a monoclonal antibody that targets a tumor-specific antigen. This would deliver the cytotoxic agent directly to cancer cells. A linker that is stable in circulation but cleavable in the tumor microenvironment would be required.

Peptide Conjugates: Conjugation to a cell-penetrating peptide could be used to enhance the intracellular delivery of the compound.

Polymer Conjugates: Attachment to a biocompatible polymer like polyethylene glycol (PEG) can increase the half-life of the drug in circulation by reducing renal clearance.

These prodrug and bioconjugation strategies remain conceptual for this compound but represent viable avenues for optimizing its therapeutic potential based on established principles in medicinal chemistry.

Pharmacokinetic and Pharmacodynamic Principles of 5 Fluoro 1 2 Methylphenyl 1h Pyrazole Preclinical/conceptual

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, in silico models are invaluable for predicting the ADME properties of novel chemical entities, helping to identify potential liabilities and guide further studies. researchgate.net Computational tools use the chemical structure of a compound to estimate its pharmacokinetic behavior. For a molecule like 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, various parameters can be predicted using quantitative structure-activity relationship (QSAR) models and other computational approaches. ljmu.ac.uk

These predictive models are built on large datasets of compounds with known experimental ADME properties. nih.gov They analyze physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to forecast how the compound will behave in a biological system. mdpi.comfrontiersin.org

Table 1: Conceptual In Silico ADME Predictions for this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~192.2 g/mol | Low molecular weight, generally favorable for absorption. |

| logP (Lipophilicity) | Moderately Lipophilic | Influences solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | Low to Moderate | Affects membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

Note: The values in this table are conceptual and serve to illustrate the types of parameters evaluated in silico.

Oral bioavailability is a critical parameter that determines the fraction of an orally administered drug that reaches systemic circulation. nih.gov In silico models predict oral bioavailability by integrating predictions for intestinal absorption and first-pass metabolism. mdpi.com Factors like good aqueous solubility and high intestinal permeability are favorable for oral absorption. Models often use rules like Lipinski's Rule of Five to provide a preliminary assessment of "drug-likeness" and potential for good oral bioavailability. mdpi.com For this compound, predictions would likely indicate a high probability of good human oral absorption based on its physicochemical properties.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.govmdpi.com The BBB is a highly selective barrier that prevents most small molecules from entering the brain. medchemexpress.com Predictive models for BBB permeability analyze properties such as molecular size, lipophilicity, and polar surface area. frontiersin.org Generally, small, lipophilic molecules with a low TPSA are more likely to cross the BBB. nih.gov Given its structure, this compound would conceptually be predicted to have a moderate to high probability of penetrating the BBB.

Metabolic stability provides an indication of how quickly a compound is metabolized by enzymes in the body, primarily in the liver. nih.govnih.gov Liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), are often used in in vitro assays that form the basis for in silico models. evotec.combioduro.com Computational models can identify potential sites of metabolism on the molecule. For this compound, potential metabolic sites could include the tolyl methyl group (oxidation) or the aromatic rings (hydroxylation). hyphadiscovery.com The fluorine atom might enhance metabolic stability at its position. Predictions would classify the compound as having low, moderate, or high clearance.

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (AAG), affects its distribution and availability to act on its target. nih.gov Only the unbound fraction of a drug is pharmacologically active. In silico models predict plasma protein binding based on factors like lipophilicity (logP). Highly lipophilic compounds tend to exhibit higher plasma protein binding. Conceptually, this compound would be predicted to have moderate to high plasma protein binding.

In Vitro ADME Studies (e.g., Caco-2 permeability, microsomal stability)

Following in silico screening, in vitro assays are essential for confirming and refining the ADME profile of a compound. These experiments provide quantitative data on specific pharmacokinetic processes. researchgate.net

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as a model of the human intestinal epithelium to predict drug absorption. nih.govresearchgate.neteuropa.eu The assay measures the rate at which a compound moves across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp). bioduro.com A high Papp value generally correlates with good oral absorption in humans. researchgate.net The assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein. bioduro.com

Microsomal Stability: This assay directly measures the metabolic stability of a compound in the presence of liver microsomes from different species (e.g., human, rat, mouse). evotec.combioduro.com The compound is incubated with microsomes and necessary cofactors (like NADPH), and the decrease in its concentration over time is measured. evotec.com The results are used to calculate key parameters like the half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting hepatic clearance in vivo. bioduro.comresearchgate.net

Table 2: Conceptual In Vitro ADME Data for this compound

| Assay | Parameter | Conceptual Result | Interpretation |

|---|---|---|---|

| Caco-2 Permeability | Papp (A→B) | >10 x 10⁻⁶ cm/s | High Permeability |

| Caco-2 Permeability | Efflux Ratio | <2 | Not a significant substrate of efflux pumps. |

| Human Liver Microsomal Stability | Half-life (t½) | >30 minutes | Low to Moderate Clearance; likely stable. nih.gov |

Note: The values in this table are conceptual and for illustrative purposes. They represent a favorable profile for a drug candidate.

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic (PD) markers are measurable indicators that demonstrate a drug has reached its target and is producing a biological effect. The specific PD markers for this compound would depend entirely on its currently undefined biological target and therapeutic indication. The pyrazole (B372694) scaffold is found in drugs with a wide range of activities, including anti-inflammatory, anti-cancer, and neuropharmacological effects. researchgate.netnih.gov

For a conceptual preclinical model, one would first need to identify the molecular target (e.g., an enzyme or receptor). Subsequently, preclinical studies in cell cultures or animal models would be designed to measure the engagement of the drug with this target and the downstream physiological changes.

For instance, if the compound were a hypothetical inhibitor of a specific kinase involved in an inflammatory pathway, relevant PD markers in a preclinical animal model of inflammation could include:

Target Engagement: Measurement of kinase phosphorylation levels in target tissues (e.g., skin, joints) following drug administration.

Downstream Signaling: Assessment of the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue.

Physiological Response: Reduction in clinical signs of inflammation, such as swelling or redness, in the animal model.

These markers would be crucial for establishing a dose-response relationship and linking drug exposure (pharmacokinetics) to the biological effect (pharmacodynamics) in preclinical settings.

Theoretical Considerations for Drug-Drug Interactions

The potential for this compound to engage in drug-drug interactions can be conceptually explored through its likely metabolic pathways and its affinity for plasma proteins. These factors are pivotal in determining how the compound is processed in and distributed throughout the body.

Cytochrome P450 (CYP) Enzyme Interactions

The cytochrome P450 system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs. The interaction of a new compound with these enzymes can be bidirectional: the compound can be a substrate, an inhibitor, or an inducer of CYP enzymes.

Furthermore, some heterocyclic compounds, including those with imidazole or pyrazole rings, have been shown to inhibit CYP enzymes. researchgate.netnih.gov This inhibition can be competitive or mechanism-based, with the latter often leading to more profound and lasting clinical consequences. For example, certain piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4. nih.gov Therefore, it is plausible that this compound could act as an inhibitor of specific CYP isozymes, which would necessitate careful consideration when co-administered with drugs metabolized by the same enzymes.

Conversely, some compounds can induce the expression of CYP enzymes, leading to accelerated metabolism of other drugs and potentially reducing their efficacy. While less common for pyrazole-containing structures compared to other chemical classes, this possibility cannot be entirely ruled out without experimental data.

Table 1: Theoretical Cytochrome P450 Interaction Profile of this compound

| Interaction Type | Theoretical Potential | Rationale |

| Substrate | High | Pyrazole derivatives are commonly metabolized by CYP enzymes. nih.govmdpi.com |

| Inhibitor | Moderate to High | Heterocyclic nature of the pyrazole ring suggests a potential for CYP inhibition. researchgate.netnih.gov |

| Inducer | Low to Moderate | Less common for this structural class, but cannot be excluded without data. |

Plasma Protein Binding Interactions

Once absorbed into the bloodstream, many drugs bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). nih.gov Only the unbound, or "free," fraction of a drug is pharmacologically active and available to be metabolized and eliminated. nih.gov High plasma protein binding (typically >90%) can significantly influence a drug's pharmacokinetic profile.

Compounds with extensive plasma protein binding can be involved in displacement interactions. If this compound is highly bound to plasma proteins, its co-administration with another highly bound drug could lead to competition for binding sites. This could result in an increase in the free fraction of one or both drugs, potentially enhancing their pharmacological effects and risk of toxicity. The clinical significance of such interactions is most pronounced for drugs with a narrow therapeutic index. The extent of plasma protein binding for a given compound is a critical parameter that must be determined during preclinical development. nih.gov

Table 2: Theoretical Plasma Protein Binding Profile and Interaction Potential

| Parameter | Theoretical Consideration | Implication for Drug-Drug Interactions |

| Extent of Binding | Unknown, but potentially high based on lipophilicity often associated with such structures. | If highly bound, there is a potential for displacement interactions with other highly bound drugs. |

| Primary Binding Proteins | Likely albumin and/or alpha-1-acid glycoprotein (AAG). nih.gov | The specific protein involved can influence the types of drugs with which it might interact. |

Based on the available information, a detailed article on the specific analytical methodologies for the chemical compound “this compound” cannot be generated.

Extensive searches for dedicated analytical methods for this specific compound did not yield detailed research findings, such as specific chromatographic conditions, retention times, Rƒ values, wavelengths of maximum absorbance, or fluorescence excitation and emission data. The available literature focuses on general methodologies for the broader class of pyrazole derivatives, but this information is not directly transferable to the specific target compound and would not meet the requirements for a scientifically accurate and detailed report.

Therefore, it is not possible to provide a thorough and informative article with data tables strictly adhering to the requested outline for "this compound" at this time.

Analytical Methodologies for 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Hyphenated Techniques for Complex Mixture Analysis

The analysis of 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole in complex matrices necessitates the use of hyphenated analytical techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. These methods are indispensable for isolating the target analyte from a mixture of impurities, metabolites, or formulation excipients and providing definitive structural identification and quantification.

LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of pharmaceutical compounds, including this compound. This technique combines the high-resolution separation of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated from the sample matrix on a chromatographic column, and the eluent is then introduced into the mass spectrometer. In the mass spectrometer, the analyte is ionized, and the resulting precursor ion is selected and fragmented to produce product ions. The specific precursor-to-product ion transition is monitored, which provides a high degree of selectivity and reduces matrix interference.

The development of a robust LC-MS/MS method for this compound would involve the optimization of several key parameters. These include the selection of an appropriate stationary phase and mobile phase for the chromatographic separation, as well as the optimization of the mass spectrometer settings, such as the ionization source parameters and collision energy. A reversed-phase C18 column is often a suitable choice for the separation of moderately polar compounds like pyrazole (B372694) derivatives. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of acid, like formic acid, to promote protonation and enhance ionization efficiency.

A hypothetical LC-MS/MS method for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometric Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that can be employed for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS could be a suitable analytical method provided the compound has sufficient volatility and thermal stability to be vaporized without degradation in the GC inlet.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, such as helium) and the stationary phase (a high-boiling liquid coated on the inside of the column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation pattern of the molecule, can be used for definitive identification by comparison to a spectral library.

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Injection Mode | Splitless |

| Mass Spectrometric Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

Method Validation for Analytical Purity and Quantification

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For the determination of analytical purity and quantification of this compound, the developed analytical method, whether LC-MS/MS or GC-MS, must undergo a thorough validation process in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.netscielo.br

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. globalresearchonline.net

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

A summary of hypothetical validation results for a method for the quantification of this compound is presented in the following table.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Range | To be defined based on the application | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

Potential Research Applications and Future Directions for 5 Fluoro 1 2 Methylphenyl 1h Pyrazole

Exploration of Novel Therapeutic Research Areas (conceptual, no clinical outcomes)

The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous approved drugs. nih.govmdpi.comnih.gov The addition of a fluorine atom can further modulate the biological activity of these scaffolds. researchgate.netscispace.com For 5-Fluoro-1-(2-methylphenyl)-1H-pyrazole, several conceptual therapeutic areas can be proposed for future investigation.

Anticancer Research: Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and antiproliferative activity. mdpi.comnih.govmdpi.com The fluorine substituent on the pyrazole ring can enhance binding to target proteins and improve metabolic stability, potentially leading to more potent and selective anticancer candidates. olemiss.edumdpi.com Future research could involve screening this compound against a panel of cancer cell lines to identify potential activity.

Anti-inflammatory Agents: The pyrazole scaffold is famously found in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. nih.govnih.gov Derivatives of pyrazole have been explored for their ability to modulate inflammatory pathways. The specific substitution pattern of this compound could be investigated for its potential to inhibit key inflammatory enzymes or receptors.

Antifungal and Antimicrobial Applications: Fluorinated pyrazoles have been reported to exhibit significant antifungal and antibacterial activities. mdpi.comnih.govnih.gov The presence of both the fluoro group and the methylphenyl moiety could lead to novel mechanisms of antimicrobial action. Conceptual studies could explore its efficacy against various pathogenic fungi and bacteria, including drug-resistant strains. nih.govnih.gov

Neurological Disorders: The versatility of the pyrazole core extends to the central nervous system (CNS), with some derivatives showing potential for treating neurological disorders. nih.gov The lipophilicity conferred by the fluorine and methylphenyl groups might facilitate blood-brain barrier penetration, making this compound a candidate for investigation in CNS-related research.

Table 1: Conceptual Therapeutic Research Areas for this compound

| Research Area | Potential Molecular Target/Mechanism | Rationale Based on Fluorinated Pyrazole Class |

|---|---|---|

| Oncology | Kinase Inhibition, Tubulin Polymerization Inhibition, Apoptosis Induction | Many pyrazole derivatives show antiproliferative activity; fluorine can enhance target binding and metabolic stability. mdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) Enzyme Inhibition, Cytokine Modulation | The pyrazole core is a known anti-inflammatory scaffold (e.g., Celecoxib). nih.govnih.gov |

| Infectious Diseases | Inhibition of Fungal/Bacterial Enzymes (e.g., Proteinase K, AChE) | Fluorinated pyrazoles have shown broad-spectrum antimicrobial and antifungal properties. mdpi.comnih.govnih.gov |

| Neurology | Receptor Modulation (e.g., Glutamate Receptors) | Pyrazole derivatives have been investigated for CNS disorders; lipophilicity may aid in crossing the blood-brain barrier. nih.govnih.gov |

Role in Chemical Biology and Molecular Probe Development

Beyond direct therapeutic applications, this compound could serve as a valuable tool in chemical biology. The unique properties of the fluorine atom make it an excellent reporter for various analytical techniques.

¹⁹F-NMR Probes: The fluorine atom possesses a nuclear spin of ½ and a wide chemical shift range, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. This compound could be developed into a ¹⁹F-NMR probe to study biological systems, such as monitoring enzyme activity or protein-ligand interactions, without the background noise inherent in ¹H-NMR. olemiss.edu

Probes for Molecular Imaging: Molecular imaging probes are crucial for visualizing biological processes in living subjects. nih.gov By incorporating a radionuclide or a fluorescent tag, derivatives of this compound could be developed as imaging agents, for instance, in Positron Emission Tomography (PET) if a radioactive fluorine isotope (¹⁸F) is used in its synthesis. The specificity would depend on the biological target the pyrazole moiety is designed to bind to. nih.gov

Interdisciplinary Research Opportunities

The structural features of this compound open up research avenues that bridge multiple scientific disciplines.

Medicinal and Agrochemical Chemistry: There is significant overlap between the scaffolds used in pharmaceuticals and agrochemicals. researchgate.netscispace.comacs.org Pyrazole derivatives are used as herbicides and fungicides. researchgate.net Research could explore the potential of this compound in crop protection, investigating its activity against plant pathogens or its role as a plant growth regulator.